
dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate is a complex organic compound characterized by its unique structure, which includes an eight-membered azocine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azocine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
Dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds include other azocine derivatives and related heterocyclic compounds. Examples include:
- Dimethyl 1-formyl-7,8-dihydro-6H-azocine-3,4-dicarboxylate
- Dimethyl 1-formyl-5,6-dihydro-4H-azocine-2,3-dicarboxylate .
Uniqueness
What sets dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These differences can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
62563-02-4 |
|---|---|
分子式 |
C12H15NO5 |
分子量 |
253.25 g/mol |
IUPAC名 |
dimethyl 1-formyl-3,4-dihydro-2H-azocine-6,7-dicarboxylate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)9-5-3-4-6-13(8-14)7-10(9)12(16)18-2/h5,7-8H,3-4,6H2,1-2H3 |
InChIキー |
LSHMUOKPCJNMTG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CCCCN(C=C1C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



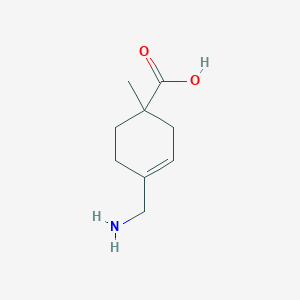
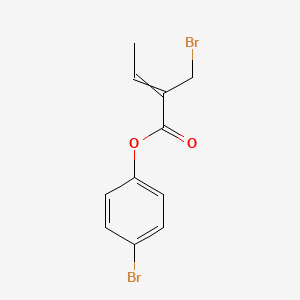
![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)

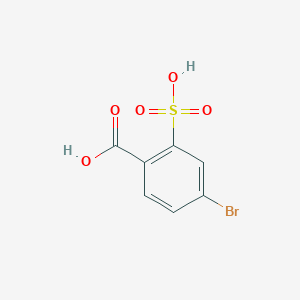
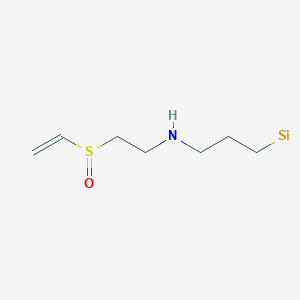
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
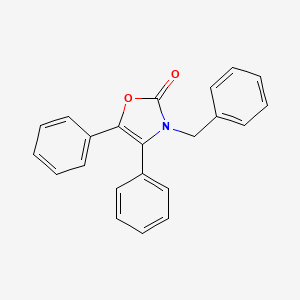
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
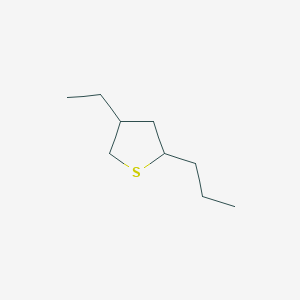
![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
